molecular formula C6H12ClNO2 B1139219 Vigabatrin Hydrochloride

Vigabatrin Hydrochloride

Cat. No.: B1139219
M. Wt: 165.62 g/mol
InChI Key: FBNKOYLPAMUOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vigabatrin Hydrochloride (γ-Vinyl-GABA hydrochloride) is an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme responsible for GABA catabolism. By blocking GABA degradation, it increases GABA levels in the central nervous system, making it effective in treating refractory epilepsy, particularly infantile spasms and complex partial seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vigabatrin hydrochloride involves several steps. One common method starts with the reduction of 4-amino-5-yne-hexanoic acid using Lindlar catalyst (5% Pd/CaCO3/PbO2) in the presence of pyridine and hydrogen atmosphere . Another method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate under basic conditions to produce 2-vinyl cyclopropane-1,1-diethyldicarboxylate, which is then reacted with ammonia under pressure to form 3-carboxamido-5-vinyl-2-pyrrolidone. This intermediate is further hydrolyzed under acidic conditions to form 4-amino-5-hexenoic acid .

Industrial Production Methods

Industrial production of this compound typically involves the hydrolysis of compound I under alkaline conditions, followed by extraction and purification steps to achieve high purity . The process may include the use of organic solvents and pH adjustments to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Vigabatrin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of vigabatrin, which can be used for further pharmaceutical applications.

Scientific Research Applications

Vigabatrin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying GABA analogs and their interactions.

    Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

    Medicine: Primarily used in the treatment of epilepsy and infantile spasms

    Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research.

Comparison with Similar Compounds

Chemical Properties :

  • CAS Number : 1391054-02-6
  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • Structure : A vinyl derivative of GABA, with a hydrochloride salt formulation enhancing solubility .

Mechanism : As a structural analog of GABA, Vigabatrin Hydrochloride binds covalently to GABA-T, permanently inhibiting its activity and prolonging GABA-mediated inhibitory neurotransmission .

Structural Comparison with Similar Compounds

Tanimoto Similarity Analysis

A molecular docking study evaluated structural similarity between Vigabatrin and 20 screened compounds using the Tanimoto coefficient (range: 0–1). None exhibited significant similarity (coefficient <0.8), indicating distinct overall structures. However, the Maximum Common Substructure (MCS) algorithm identified a recurring "Seed SMARTS" motif in most compounds (except B07), suggesting shared functional groups critical for GABA-T inhibition (Figure 9B, ).

Key Findings :

  • Low Global Similarity : All compounds had Tanimoto scores <0.8, underscoring Vigabatrin’s unique scaffold.

Functional and Pharmacological Comparison

This compound vs. Tiagabine Hydrochloride

Property This compound Tiagabine Hydrochloride
Target GABA Transaminase (GABA-T) GABA Transporter 1 (GAT-1)
Mechanism Irreversible enzyme inhibition Reuptake inhibition
Clinical Use Refractory epilepsy Adjunctive epilepsy therapy
Molecular Formula C₆H₁₂ClNO₂ C₂₀H₂₅ClNO₂S₂ (example)
Structural Relation GABA analog Nipecotic acid derivative

Notes:

  • Tiagabine increases synaptic GABA by blocking its reuptake, whereas Vigabatrin elevates GABA by preventing breakdown .
  • Both are antiepileptics but differ in targets and chemical classes .

This compound vs. Venlafaxine Hydrochloride

Property This compound Venlafaxine Hydrochloride
Target GABA-T Serotonin-Norepinephrine Reuptake
Mechanism Enzyme inhibition Reuptake inhibition
Clinical Use Epilepsy Depression, anxiety disorders
Molecular Formula C₆H₁₂ClNO₂ C₁₇H₂₇NO₂·HCl

Notes:

  • Venlafaxine, an SNRI, lacks structural or mechanistic overlap with Vigabatrin, highlighting the specificity of GABA-T inhibitors .

Quality and Regulatory Considerations

This compound must meet stringent pharmacopeial standards (e.g., USP), with acceptance criteria of 98.0–102.0% purity for active pharmaceutical ingredients . Impurity profiles for related compounds, such as Verapamil Hydrochloride, are extensively documented to ensure manufacturing consistency .

Biological Activity

Vigabatrin hydrochloride, marketed under the brand name Sabril, is an antiepileptic drug primarily used to treat refractory seizures and infantile spasms. Its unique mechanism of action and pharmacological properties make it an important option in the management of epilepsy, particularly in cases resistant to other treatments. This article delves into the biological activity of vigabatrin, exploring its mechanism, pharmacokinetics, clinical efficacy, and associated case studies.

Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). It functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for GABA degradation. By inhibiting GABA-T, vigabatrin effectively increases GABA levels in the synaptic cleft, enhancing GABAergic neurotransmission and counteracting excitatory signals that lead to seizures .

Pharmacokinetics

The pharmacokinetic profile of vigabatrin is characterized by:

  • Absorption : Following oral administration, vigabatrin is nearly completely absorbed, with peak plasma concentrations achieved approximately 1 hour post-dose in adults and 2.5 hours in infants .
  • Distribution : The drug has a mean steady-state volume of distribution of about 1.1 L/kg and does not bind significantly to plasma proteins .
  • Metabolism : Vigabatrin undergoes minimal metabolism; approximately 80-95% is excreted unchanged in urine within 72 hours .
  • Half-life : The terminal half-life varies by age: approximately 5.7 hours in infants, 6.8 hours in children, 9.5 hours in adolescents, and up to 10.5 hours in adults .

Clinical Efficacy

Vigabatrin has demonstrated significant efficacy in clinical trials for treating refractory complex focal seizures and infantile spasms. A summary of key studies includes:

Author (Year) Study Design Population Intervention Results Conclusions
Cruz et al. (2023)Double-blind, placebo-controlled174 adults with refractory seizuresVigabatrin 1g/day vs. placebo51% (6g/day) and 53% (3g/day) had ≥50% reduction in seizure frequency vs. 9% placeboVigabatrin significantly reduces seizure frequency .
FDA Review (2020)Clinical data reviewVarious studies on infantile spasmsVigabatrin treatmentTermination of spasms in 56.9% of patients within ~5 daysEffective for infantile spasms with varying long-term outcomes .

Case Studies

Several case studies highlight the clinical application and outcomes associated with vigabatrin:

  • Refractory Complex Focal Seizures : In a cohort study involving adults who had not responded to standard treatments, vigabatrin was administered as an adjunct therapy. Results indicated that about 48% achieved a significant reduction in seizure frequency after treatment initiation .
  • Infantile Spasms : A long-term follow-up study revealed that patients treated with vigabatrin showed a response rate where over half achieved remission from spasms; however, many exhibited unfavorable cognitive outcomes later in life .
  • Visual Field Loss : Notably, there is a risk of visual field constriction associated with long-term vigabatrin use. Monitoring for this adverse effect is critical as it can lead to significant morbidity if not addressed early .

Side Effects and Considerations

While vigabatrin is generally well-tolerated, common side effects include drowsiness, dizziness, headache, and fatigue. Serious adverse effects include potential visual field loss and hypersensitivity reactions leading to liver injury in rare cases . Due to these risks, careful patient selection and monitoring are essential.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism by which vigabatrin hydrochloride inhibits GABA transaminase, and what experimental methods are used to study this interaction?

this compound irreversibly inhibits GABA transaminase (GABA-T), the enzyme responsible for GABA catabolism, by acting as a structural analog of GABA. This inhibition increases GABA levels in synaptic clefts, enhancing inhibitory neurotransmission. Methodologically, researchers use in vitro enzyme activity assays (e.g., spectrophotometric monitoring of GABA-T activity via NADPH depletion) and ex vivo brain tissue analysis to quantify GABA elevation . Radiolabeled vigabatrin analogs, such as Vigabatrin-¹³C,d2 hydrochloride, are employed in tracer studies to map enzyme binding kinetics and metabolic stability .

Q. What standardized protocols ensure accurate characterization of this compound purity and stability in preclinical studies?

Pharmacopeial standards (e.g., USP-NF) mandate rigorous characterization using high-performance liquid chromatography (HPLC) for purity analysis (>98%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Stability studies under controlled temperature/humidity conditions assess degradation products, with reference standards (e.g., 100 mg vigabatrin) ensuring batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers design experiments to reconcile contradictory data on vigabatrin’s efficacy in seizure control versus its retinal toxicity?

Preclinical models must integrate longitudinal neurobehavioral assessments (e.g., seizure frequency in rodent models) with histopathological evaluations of retinal ganglion cells. Electrophysiological techniques (e.g., electroretinography) quantify photoreceptor dysfunction, while GABA-T activity assays in ocular tissues clarify dose-dependent toxicity thresholds. Comparative metabolomics of brain vs. retinal GABA pathways can identify tissue-specific susceptibility factors .

Q. What methodological considerations are critical for quantifying vigabatrin in biological matrices, and how do techniques like LC-MS/MS address interferences from endogenous GABA?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for vigabatrin quantification in plasma or cerebrospinal fluid due to its specificity. Sample preparation involves derivatization (e.g., with 4-chloro-7-nitrobenzofurazan) to enhance chromatographic separation from endogenous GABA. Validation parameters (linearity, LOQ ≤10 ng/mL, recovery >90%) must adhere to ICH guidelines to minimize matrix effects .

Q. How should in vivo studies be structured to evaluate the long-term neurodevelopmental impacts of vigabatrin in pediatric epilepsy models?

Utilize transgenic rodent models of infantile spasms with continuous EEG monitoring to correlate vigabatrin exposure with seizure suppression and neurodevelopmental milestones (e.g., motor function, memory). Post-mortem immunohistochemistry for synaptic markers (e.g., GAD67) and volumetric MRI assess GABAergic system maturation. Cross-species pharmacokinetic modeling ensures clinically translatable dosing regimens .

Q. What strategies optimize experimental reproducibility in vigabatrin’s GABAergic effect studies across different laboratory settings?

Standardize protocols for animal handling (e.g., circadian cycle alignment), GABA-T assay conditions (pH, temperature), and analytical instrumentation calibration. Cross-validate results using orthogonal methods (e.g., microdialysis for extracellular GABA vs. HPLC for tissue levels). Detailed reporting of synthesis batches, including impurity profiles (e.g., 5RS-5-ethenylpyrrolidin-2-one), is critical .

Q. Methodological Guidelines for Data Interpretation

  • Contradictory Efficacy Data : Apply meta-analytic frameworks to aggregate preclinical and clinical datasets, adjusting for covariates like dosing duration and comorbidity profiles.
  • Retinal Toxicity Mitigation : Explore adjunct therapies (e.g., antioxidants) in co-administration studies, using OCT imaging to monitor retinal layer integrity .

Properties

IUPAC Name

4-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKOYLPAMUOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vigabatrin Hydrochloride
Vigabatrin Hydrochloride
Vigabatrin Hydrochloride
Vigabatrin Hydrochloride
Vigabatrin Hydrochloride
Vigabatrin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.